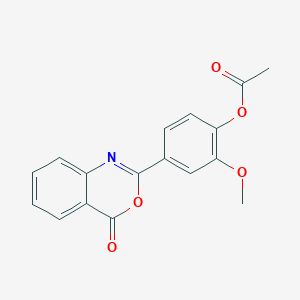
2-(3,4-Dichlorophenyl)-5-methyl-1,3-benzoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-Dichlorophenyl)-5-methyl-1,3-benzoxazole is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DCB-MBO and has been synthesized using different methods. The purpose of
Mecanismo De Acción
The mechanism of action of 2-(3,4-Dichlorophenyl)-5-methyl-1,3-benzoxazole is not well understood. However, it has been reported that this compound can act as a photoacid generator (PAG) in photoresist materials. DCB-MBO can undergo photochemical reactions upon exposure to UV light, leading to the formation of acid. This acid can then catalyze the deprotection of the photoresist material, allowing for the patterning of the substrate.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 2-(3,4-Dichlorophenyl)-5-methyl-1,3-benzoxazole. However, it has been reported that this compound is not toxic to cells and has low cytotoxicity. This makes it a potential candidate for use in biomedical applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(3,4-Dichlorophenyl)-5-methyl-1,3-benzoxazole in lab experiments is its high purity and stability. This compound can be easily synthesized using different methods and has a long shelf life. However, one of the main limitations of using DCB-MBO is its limited solubility in organic solvents, which can make it difficult to handle in some experiments.
Direcciones Futuras
There are several future directions for research on 2-(3,4-Dichlorophenyl)-5-methyl-1,3-benzoxazole. One of the most significant areas of research is in the development of new methods for synthesizing this compound. This can help to improve the yield and purity of DCB-MBO, making it more accessible for use in various applications. Another area of research is in the development of new applications for this compound. This can include its use in biomedical applications, such as drug delivery systems, or in the development of new organic electronic devices.
Conclusion:
In conclusion, 2-(3,4-Dichlorophenyl)-5-methyl-1,3-benzoxazole is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound can be easily synthesized using different methods and has a long shelf life. DCB-MBO has been widely used in scientific research due to its potential applications in organic electronics and photoresist materials. There are several future directions for research on this compound, including the development of new synthesis methods and the exploration of new applications.
Métodos De Síntesis
The synthesis of 2-(3,4-Dichlorophenyl)-5-methyl-1,3-benzoxazole has been reported using different methods. One of the most commonly used methods involves the reaction of 3,4-dichloroaniline with salicylic acid in the presence of phosphorous oxychloride. This method has been reported to yield high purity DCB-MBO with a yield of 80-90%.
Aplicaciones Científicas De Investigación
2-(3,4-Dichlorophenyl)-5-methyl-1,3-benzoxazole has been widely used in scientific research due to its potential applications in various fields. One of the most significant applications of DCB-MBO is in the field of organic electronics. This compound has been reported to exhibit excellent charge transport properties, making it a potential candidate for use in organic field-effect transistors (OFETs).
Propiedades
Nombre del producto |
2-(3,4-Dichlorophenyl)-5-methyl-1,3-benzoxazole |
|---|---|
Fórmula molecular |
C14H9Cl2NO |
Peso molecular |
278.1 g/mol |
Nombre IUPAC |
2-(3,4-dichlorophenyl)-5-methyl-1,3-benzoxazole |
InChI |
InChI=1S/C14H9Cl2NO/c1-8-2-5-13-12(6-8)17-14(18-13)9-3-4-10(15)11(16)7-9/h2-7H,1H3 |
Clave InChI |
IZFHEYXOFPZDPP-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)Cl)Cl |
SMILES canónico |
CC1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[4-(8-methyl-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]propanamide](/img/structure/B303149.png)
![6-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B303150.png)
![4-{[2-(2-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]sulfonyl}benzoic acid](/img/structure/B303152.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(2,6-dimethylphenoxy)acetamide](/img/structure/B303153.png)
![5-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-2-iodobenzoic acid](/img/structure/B303157.png)
![3-{[2-(Trifluoromethyl)phenyl]carbamoyl}phenyl acetate](/img/structure/B303158.png)
![5-bromo-2-({[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]carbonyl}amino)benzoic acid](/img/structure/B303161.png)
![N-{3-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-3-(2-furyl)acrylamide](/img/structure/B303162.png)


![N,N'-(sulfonyldibenzene-3,1-diyl)bis[2-(4-methoxyphenyl)acetamide]](/img/structure/B303168.png)
